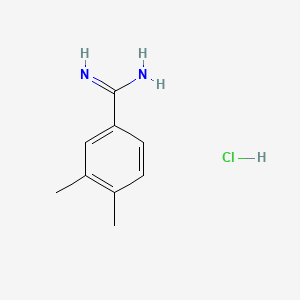

3,4-Dimethyl-benzamidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,4-Dimethyl-benzamidine hydrochloride is a chemical compound with the molecular formula C9H12N2⋅HCl and a molecular weight of 184.67 g/mol . It is commonly used in proteomics research and is known for its white to off-white crystalline powder appearance . This compound is a derivative of benzamidine, which is an organic compound with a wide range of applications in various fields .

Méthodes De Préparation

The synthesis of 3,4-Dimethyl-benzamidine hydrochloride can be achieved through several methods. One common method involves the reaction of 3,4-dimethylbenzonitrile with dry hydrogen chloride in the presence of absolute ethyl alcohol . The reaction is carried out under cooling conditions to ensure the absorption of hydrogen chloride gas. The resulting product is then treated with an alcoholic ammonia solution to yield this compound .

Industrial production methods typically involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high purity and yield .

Analyse Des Réactions Chimiques

3,4-Dimethyl-benzamidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amides or nitriles under specific conditions.

Reduction: It can be reduced to form primary amines using reducing agents such as lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the amidine group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

3,4-Dimethyl-benzamidine hydrochloride has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of various heterocyclic compounds.

Mécanisme D'action

The mechanism of action of 3,4-Dimethyl-benzamidine hydrochloride involves its interaction with serine proteases. It acts as a reversible competitive inhibitor, binding to the active site of the enzyme and preventing substrate access . This inhibition is crucial in various biological processes, including blood coagulation and inflammation .

Comparaison Avec Des Composés Similaires

3,4-Dimethyl-benzamidine hydrochloride can be compared with other similar compounds such as:

Benzamidine: The parent compound, which is also a serine protease inhibitor but lacks the methyl groups at the 3 and 4 positions.

4-Methyl-benzamidine: A derivative with a single methyl group at the 4 position, which may have different inhibitory properties.

2,4-Dimethyl-benzamidine: Another derivative with methyl groups at the 2 and 4 positions, which may exhibit different reactivity and biological activity.

The presence of the methyl groups in this compound enhances its specificity and binding affinity towards certain enzymes, making it a unique and valuable compound in research and industrial applications .

Activité Biologique

3,4-Dimethyl-benzamidine hydrochloride (DMBA-HCl), a synthetic organic compound with the CAS number 112072-09-0, is primarily recognized for its significant biological activity as an inhibitor of serine proteases. This article delves into its biological mechanisms, applications in research, and comparative studies with related compounds.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₃ClN₂

- Appearance : White solid

- Solubility : Slightly soluble in water; typically used in hydrochloride form for enhanced solubility.

The compound features a benzamidine structure with two methyl groups at the 3 and 4 positions, which influences its reactivity and binding affinity towards various enzymes.

This compound acts as a reversible competitive inhibitor of serine proteases, including trypsin and thrombin. Its mechanism involves:

- Binding to the Active Site : DMBA-HCl binds to the active site of serine proteases, preventing substrate access and subsequent catalytic activity.

- Hydrogen Bonding and Hydrophobic Interactions : The compound interacts specifically with serine proteases through these interactions, which are crucial for its inhibitory function.

Biological Activities

-

Inhibition of Serine Proteases :

- DMBA-HCl has been shown to effectively inhibit trypsin-like enzymes, which play essential roles in protein degradation and cell signaling.

- Its specificity allows for targeted studies in proteomics research.

-

Potential Anti-inflammatory Effects :

- Preliminary studies suggest that DMBA-HCl may exhibit anti-inflammatory properties, although further research is required to elucidate this aspect fully.

-

Antifungal Activity :

- Some derivatives of benzamidine, including DMBA-HCl, have shown potential antifungal activity, indicating broader pharmacological applications.

Research Applications

DMBA-HCl is employed in various scientific fields:

- Proteomics Research : Used as a tool to study enzyme functions and interactions.

- Organic Synthesis : Acts as a reagent in the preparation of heterocyclic compounds.

- Pharmaceutical Development : Investigated for potential therapeutic applications due to its enzyme inhibition properties.

Comparative Analysis with Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Benzamidine | Benzene ring with one amine group | Simple structure; serves as a basic reference point |

| 2-Methyl-benzamidine | Methyl group at position 2 | Different substitution pattern affects reactivity |

| 4-Methyl-benzamidine | Methyl group at position 4 | Similar to DMBA but less steric hindrance |

| 3-Amino-benzamide | Amino group instead of amidine | Altered functional group leads to different activities |

The unique substitution pattern of DMBA-HCl enhances its binding affinity towards serine proteases compared to other similar compounds, making it a valuable research tool.

Case Studies and Findings

Several studies have highlighted the efficacy of DMBA-HCl in various contexts:

- A study demonstrated its role in inhibiting trypsin activity effectively, showcasing its potential in biochemical assays aimed at understanding protease functions.

- Another investigation explored the compound's interactions with thrombin, revealing insights into its binding dynamics and specificity.

Propriétés

IUPAC Name |

3,4-dimethylbenzenecarboximidamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.ClH/c1-6-3-4-8(9(10)11)5-7(6)2;/h3-5H,1-2H3,(H3,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPDIFHFFPSBNLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=N)N)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30695983 |

Source

|

| Record name | 3,4-Dimethylbenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112072-09-0 |

Source

|

| Record name | 3,4-Dimethylbenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.